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Compound of Interest

Compound Name: 3-Amino-1,1,1-trifluoropropan-2-ol

Cat. No.: B112625

3-Amino-1,1,1-trifluoropropan-2-ol (CAS: 431-38-9) is a chiral amino alcohol that represents
a confluence of two powerful motifs in modern medicinal chemistry: the vicinal amino alcohol
and the trifluoromethyl group.[1][2][3][4][5] While a singular, storied history of its specific
discovery is not prominent in the literature, its true significance lies in its role as a versatile
fluorinated building block. Its history is intrinsically linked to the development of synthetic
methodologies for creating B-amino-a-trifluoromethyl alcohols, a class of compounds sought
after for their unique properties.[1]

The incorporation of fluorine, and particularly the trifluoromethyl (-CFs) group, into drug
candidates is a well-established strategy to enhance critical pharmaceutical properties.[6][7]
The -CFs group is highly lipophilic, which can improve a molecule's ability to cross biological
membranes, and its strong electron-withdrawing nature can modulate the acidity or basicity of
nearby functional groups, thereby influencing binding interactions with biological targets.[7][8]
Furthermore, the carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group
highly resistant to metabolic degradation and increasing the drug's in-vivo half-life.[6]

This guide provides a comprehensive overview of 3-Amino-1,1,1-trifluoropropan-2-ol,
focusing on its logical synthesis, physicochemical properties, and strategic importance for
researchers and drug development professionals.

PART 1: Retrosynthesis and Core Synthetic Strategy

The most logical and industrially scalable approach to synthesizing 3-Amino-1,1,1-
trifluoropropan-2-ol is through the nucleophilic ring-opening of an epoxide precursor. This
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strategy is efficient and offers excellent control over regioselectivity.

Retrosynthetic Analysis

A retrosynthetic disconnection of the C3-N bond in the target molecule points directly to two
key starting materials: ammonia (or an ammonia equivalent) as the nucleophile and the
activated electrophile, 1,1,1-trifluoro-2,3-epoxypropane (TFPO).
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Caption: Retrosynthetic pathway for 3-Amino-1,1,1-trifluoropropan-2-ol.

Key Precursor: 1,1,1-Trifluoro-2,3-epoxypropane (TFPO)

The viability of this synthesis hinges on the availability of the key intermediate, TFPO (CAS:
359-41-1).[9][10] This compound is a colorless liquid with a boiling point of approximately 38°C.
[9] It serves as an important intermediate for various organic syntheses, particularly for
pharmaceuticals and agrochemicals.[10] While commercially available, its preparation can be
achieved through the epoxidation of 3,3,3-trifluoropropene.

The Core Reaction: Nucleophilic Ring-Opening of TFPO
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The reaction proceeds via an Sn2 mechanism. The amine, acting as a strong nucleophile,
attacks one of the electrophilic carbons of the epoxide ring. Due to the steric hindrance and the
electron-withdrawing nature of the trifluoromethyl group at C1, the nucleophilic attack
preferentially occurs at the least sterically hindered carbon, C3.[11] This reaction is highly
regioselective and yields the desired (3-amino alcohol.[12][13]

Reactants

Ring-Opening
1,1,1-Trifluoro-2,3-epoxypropane _| (SN2 Attack at C3)

Product

3-Amino-1,1,1-trifluoropropan-2-ol

Ammonia (NH3)
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Caption: Synthetic workflow via epoxide ring-opening.

PART 2: Experimental Protocols

As a senior application scientist, it is understood that protocols must be robust and self-
validating. The following is a representative protocol for the synthesis of 3-Amino-1,1,1-
trifluoropropan-2-ol based on established literature procedures for the ring-opening of
epoxides with amines.[12][13]

Protocol 1: Synthesis via Epoxide Ring-Opening

Objective: To synthesize 3-Amino-1,1,1-trifluoropropan-2-ol from 1,1,1-trifluoro-2,3-
epoxypropane.

Materials:
e 1,1,1-Trifluoro-2,3-epoxypropane (TFPO)

e Aqueous Ammonia (28-30%) or Ammonia in Methanol
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Ethanol (or other suitable protic solvent)
Diethyl ether

Anhydrous Magnesium Sulfate (MgSQOa)
Round-bottom flask

Magnetic stirrer

Reflux condenser (if heating is required)

Separatory funnel

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,1,1-
trifluoro-2,3-epoxypropane (1.0 eq) in ethanol.

Nucleophile Addition: Cool the solution in an ice bath. Slowly add an excess of concentrated
agueous ammonia (e.g., 5-10 eq) to the stirred solution. The use of excess amine drives the
reaction to completion.

Reaction: Seal the flask and allow the mixture to stir at room temperature. The reaction
progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-
Mass Spectrometry (GC-MS). Depending on the amine's reactivity, gentle heating may be
required.

Workup: Once the reaction is complete, remove the solvent and excess ammonia under
reduced pressure using a rotary evaporator.

Extraction: Redissolve the resulting crude oil in diethyl ether and wash with brine (saturated
NaCl solution) to remove water-soluble impurities.

Drying and Isolation: Separate the organic layer, dry it over anhydrous magnesium sulfate,
filter, and concentrate under reduced pressure to yield the crude 3-Amino-1,1,1-
trifluoropropan-2-ol.
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 Purification: The product can be further purified by vacuum distillation or column
chromatography if necessary.

PART 3: Alternative Synthetic Routes

While epoxide opening is the most direct route, other established methods for synthesizing [3-
amino-a-trifluoromethyl alcohols are noteworthy.[1]

¢ Reduction of a-Aminoalkyl Trifluoromethyl Ketones: This involves the synthesis of an a-
amino ketone intermediate, which is then reduced to the corresponding amino alcohol. The
ketone precursor can often be prepared from an a-amino acid derivative via the Dakin-West
reaction.[1]

 Trifluoromethylation of a-Amino Aldehydes: This approach uses a nucleophilic
trifluoromethylating agent, such as the Ruppert-Prakash reagent (TMS-CF3), which adds to
an N-protected a-amino aldehyde.[1][14][15] Subsequent deprotection yields the target
amino alcohol.
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Caption: Alternative synthetic workflows for 3-amino-a-trifluoromethyl alcohols.

These alternative routes can be advantageous for creating stereochemically defined variants of
the target molecule, especially when starting from a chiral pool of amino acids or aldehydes.

PART 4: Physicochemical and Spectroscopic Data

Accurate characterization is essential for verifying the identity and purity of the synthesized

compound.
Property Value Source
CAS Number 431-38-9 [2][4][5]
Molecular Formula C3HeF3NO [21[41[5]
Molecular Weight 129.08 g/mol [21[41[5]
Appearance White to off-white solid (Typical)
Melting Point 99°C [4]
Boiling Point Not specified
SMILES C(C(C(F)(F)F)O)N [5]

Predicted Spectroscopic Signhatures

e 1H NMR: Protons on the C1-C2-C3 backbone would show characteristic splitting patterns.
The CH-OH proton would be a multiplet, coupled to the CHz and potentially the CFs group.
The CH2-NHz protons would appear as a multiplet adjacent to the chiral center. The OH and
NH2 protons may be broad and their chemical shift solvent-dependent.

e 13C NMR: Three distinct carbon signals are expected. The C1 carbon bearing the CFs group
would show a quartet due to C-F coupling. The C2 (CH-OH) and C3 (CH2-NH2) carbons
would appear in the aliphatic region.

e 19F NMR: A singlet is expected for the three equivalent fluorine atoms of the CFs group.
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» IR Spectroscopy: Characteristic absorption bands would be observed for O-H and N-H
stretching (broad, ~3300-3400 cm™1), C-H stretching (~2850-3000 cm~1), and strong C-F
stretching (~1100-1300 cm™1).

Conclusion and Outlook

3-Amino-1,1,1-trifluoropropan-2-ol, while not a compound with a celebrated discovery, is a
cornerstone building block in fluoro-organic synthesis. Its value is derived from the potent
combination of the trifluoromethyl group and the amino alcohol functionality. The most direct
and reliable synthesis proceeds through the regioselective ring-opening of 1,1,1-trifluoro-2,3-
epoxypropane, a testament to the power and predictability of fundamental organic reaction
mechanisms. For researchers in drug discovery, this molecule offers a readily accessible
starting point for introducing fluorine into novel therapeutics, with the goal of enhancing
metabolic stability, membrane permeability, and target affinity.[6][16] Its continued use in the
synthesis of complex chiral ligands and peptidomimetics ensures its relevance in the ongoing
quest for more effective and safer medicines.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC12298972/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12298972/
https://www.nbinno.com/article/other-organic-chemicals/exploring-the-benefits-of-trifluoromethylated-amino-acids-in-medicinal-chemistry-jv
https://www.nbinno.com/article/pharmaceutical-intermediates/why-choose-trifluoromethylated-amino-acids-for-peptide-drug-development-fn
http://www.lzchemical.com/product_detail_en/id/42.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3368693.htm
https://www.khanacademy.org/science/organic-chemistry/alcohols-ethers-epoxides-sulfides/ring-opening-reactions-epoxides/v/ring-opening-reactions-of-epoxides-strong-nucleophiles
https://pubs.rsc.org/en/content/articlelanding/2020/cc/c9cc09048g
https://pubs.rsc.org/en/content/articlelanding/2020/cc/c9cc09048g
https://pubs.rsc.org/en/content/articlelanding/2020/cc/c9cc09048g
https://www.mdpi.com/2073-4344/10/12/1419
https://www.mdpi.com/2073-4344/10/12/1419
https://www.mdpi.com/1420-3049/27/20/7068
https://www.researchgate.net/publication/364578515_Synthesis_of_Trifluoromethylated_Monoterpene_Amino_Alcohols
https://www.researchgate.net/publication/359501855_Amino_Alcohols_as_Potential_Antibiotic_and_Antifungal_Leads
https://www.benchchem.com/product/b112625#discovery-and-history-of-3-amino-1-1-1-trifluoropropan-2-ol
https://www.benchchem.com/product/b112625#discovery-and-history-of-3-amino-1-1-1-trifluoropropan-2-ol
https://www.benchchem.com/product/b112625#discovery-and-history-of-3-amino-1-1-1-trifluoropropan-2-ol
https://www.benchchem.com/product/b112625#discovery-and-history-of-3-amino-1-1-1-trifluoropropan-2-ol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b112625?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112625?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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